Biotinyl Tobramycin Amide
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Overview
Description
Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes, particularly in the field of proteomics. This compound combines the antibiotic properties of Tobramycin with the biotinylation capability, making it a valuable tool in various biochemical assays and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl Tobramycin Amide typically involves the biotinylation of Tobramycin. This process utilizes a water-soluble succinimidyl ester of biotin that reacts with primary amines of the lysine residues or the amino terminus on Tobramycin to form amide bonds . The reaction conditions are generally mild, often carried out in aqueous buffers at neutral pH to ensure the stability of both the biotin and Tobramycin components.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale biotinylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and lyophilization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions: Biotinyl Tobramycin Amide can undergo various chemical reactions, including:
Substitution Reactions: The primary amine groups in Tobramycin can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as succinimidyl esters are commonly used for biotinylation.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products Formed: The primary product of interest is this compound itself, formed through the biotinylation of Tobramycin. Other potential products depend on the specific reactions and conditions applied.
Scientific Research Applications
Biotinyl Tobramycin Amide has a wide range of applications in scientific research, including:
Chemistry: Used in the study of biotin-avidin interactions and as a tool for affinity purification.
Medicine: Investigated for its potential in targeted drug delivery systems, leveraging the high affinity between biotin and avidin.
Industry: Utilized in the development of diagnostic kits and biosensors.
Mechanism of Action
The mechanism of action of Biotinyl Tobramycin Amide involves the antibiotic properties of Tobramycin and the biotinylation capability. Tobramycin binds to the 16s ribosomal RNA of the bacterial 30s ribosomal unit, inhibiting the initiation step of translation and causing mistranslation . The biotinylation allows for strong binding to avidin or streptavidin, facilitating various biochemical assays and applications.
Comparison with Similar Compounds
Biotinylated Antibodies: Used in immunoassays for signal amplification.
Biotinylated Enzymes: Employed in enzyme-linked assays.
Biotinylated Nucleotides: Utilized in nucleic acid detection assays.
Uniqueness: Biotinyl Tobramycin Amide is unique due to its combination of antibiotic properties and biotinylation capability. This dual functionality makes it a versatile tool in both biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C28H51N7O11S |
---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42) |
InChI Key |
DNMIHSPKPKIPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origin of Product |
United States |
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